molecular formula C11H12N2O2 B2923538 Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 1245563-05-6

Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B2923538
CAS No.: 1245563-05-6
M. Wt: 204.229
InChI Key: GFXIRPRUJJRIKQ-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate and core scaffold. This benzimidazole derivative is specifically designed for research applications and is strictly For Research Use Only; it is not intended for diagnostic, therapeutic, or personal use. Benzimidazole-based compounds are extensively investigated for their potent biological activities, particularly in oncology. Related molecular structures have demonstrated promising antiproliferative effects against a panel of 60 human cancer cell lines . These compounds often function by targeting DNA and key enzymes; for instance, certain benzimidazoles have been identified as inhibitors of human topoisomerase I (Hu Topo I), a recognized target for anticancer agents, leading to cell cycle arrest in the G2/M phase . Furthermore, structurally similar esters, such as methyl esters of 2-phenylbenzimidazole-5-carboxylic acids, have shown comparable or greater antiproliferative effects than cisplatin against breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) in vitro . The benzimidazole core is also a key building block in the synthesis of more complex hybrid molecules, which are explored for enhanced efficacy and multi-targeting capabilities in diseases like melanoma and breast cancer . Researchers utilize this compound as a precursor for the development of novel therapeutic agents, leveraging its structure to explore interactions with various biological targets.

Properties

IUPAC Name

methyl 1-ethylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-13-7-12-9-6-8(11(14)15-2)4-5-10(9)13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXIRPRUJJRIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-1H-benzo[d]imidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions can be facilitated by the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Introduction of new functional groups at the imidazole ring.

Scientific Research Applications

Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of functional materials, including dyes and catalysts.

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, the ester group can undergo hydrolysis, releasing the active imidazole moiety, which can then interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Substituent Effects at the 1-Position

The 1-position substituent modulates steric bulk, lipophilicity, and binding interactions:

  • Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate : The ethyl group enhances lipophilicity compared to smaller substituents (e.g., hydrogen) but lacks the electron-withdrawing effects seen in fluorinated analogs.
  • Methyl 1-(4-fluorophenyl)-1H-benzo[d]imidazole-5-carboxylate derivatives : The 4-fluorophenyl group introduces electron-withdrawing effects, improving antioxidant activity by stabilizing radical intermediates .
  • Ethyl 1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylate : The bulky cyclohexyl group may hinder binding to certain targets but could enhance metabolic stability .

Substituent Effects at the 2-Position

The 2-position is critical for target engagement:

  • Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) : The 5-fluoro and 2-hydroxyl groups synergistically enhance microtubule inhibition, inducing G2/M phase arrest and apoptosis in cancer cells .
  • This compound : The absence of a 2-position substituent likely reduces its potency in tubulin-targeted mechanisms compared to MBIC.
  • Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate : The 2,3,4-trihydroxyphenyl group contributes to potent antioxidant activity (comparable to ascorbic acid) via radical scavenging .

Ester Group Variations

The ester group affects solubility, stability, and metabolism:

  • Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate : The ethyl ester may confer slower metabolic degradation, extending plasma half-life .

Anticancer Activity

Compound Mechanism Key Findings Reference
MBIC Tubulin polymerization inhibition Induces mitotic blockage in HeLa cells; IC₅₀ values in nanomolar range
Methyl 1-ethyl-...-carboxylate Not explicitly studied Predicted lower cytotoxicity due to lack of 2-position pharmacophores N/A
Ethyl 1-cyclohexyl-2-phenyl...carboxylate Synthetic intermediate No reported activity; structural analogs suggest potential for kinase inhibition

Antioxidant Activity

Compound Antioxidant Capacity Reference
Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)... Comparable to ascorbic acid (IC₅₀ ~20 µM)
Methyl 1-ethyl-...-carboxylate Likely low activity (no hydroxyl groups) N/A

Structural and Physicochemical Properties

Property Methyl 1-ethyl-...-carboxylate MBIC Methyl 1-(4-fluorophenyl)-2-(trihydroxyphenyl)...
LogP (Predicted) ~2.5 ~3.1 (fluorine enhances lipophilicity) ~1.8 (hydroxyl groups reduce logP)
Metabolic Stability Moderate (methyl ester) High (fluoro and hydroxyl resist hydrolysis) Low (polar hydroxyl groups enhance excretion)
Synthetic Accessibility Straightforward alkylation Multi-step synthesis Complex due to polyhydroxyl substitutions

Biological Activity

Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H12N2O2
  • CAS Number : 1245563-05-6

The compound can be synthesized through various methods, including the reaction of o-phenylenediamine derivatives with urea, followed by nucleophilic substitution reactions to introduce substituents that enhance its biological activity .

Biological Activity Overview

This compound and its derivatives exhibit a range of biological activities, including:

  • Antibacterial Activity : Several studies have indicated that benzimidazole derivatives possess significant antibacterial properties. For instance, derivatives with specific substituents have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from less than 1 µg/mL to higher values depending on the specific compound .
  • Antifungal Activity : The compound also demonstrates antifungal properties, particularly against strains like Candida albicans and Aspergillus niger. MIC values for these activities typically range around 64 µg/mL .
  • Antiproliferative Effects : Some derivatives have been studied for their antiproliferative effects against cancer cell lines. For example, certain substituted benzimidazoles showed IC50 values indicating effective inhibition of cell proliferation in breast cancer cell lines (e.g., MDA-MB-231) at concentrations as low as 16.38 µM .

Table 1: Summary of Biological Activities of this compound Derivatives

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus< 1 µg/mL
AntifungalCandida albicans64 µg/mL
AntiproliferativeMDA-MB-231 (breast cancer)IC50 = 16.38 µM
AntibacterialEscherichia coliMIC varies

The mechanism by which this compound exerts its biological effects is still under investigation. Molecular docking studies suggest that these compounds may interact with key bacterial proteins involved in cell division and metabolism, such as FtsZ proteins and pyruvate kinases, which could explain their antibacterial efficacy .

Q & A

Q. What are the common synthetic routes for Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate?

The compound is typically synthesized via microwave-assisted cyclization or multi-step condensation. For example, analogous benzimidazoles are prepared by reacting amines with carbonyl intermediates under microwave irradiation (e.g., 70°C for 20 minutes in THF with triethylamine), followed by cyclization using glacial acetic acid at 80°C . Yield optimization often involves solvent selection (e.g., THF or DMF) and catalysts like T3P (propylphosphonic anhydride), which enhances reaction efficiency . Purity is confirmed via HPLC and spectroscopic methods (¹H/¹³C NMR) .

Q. How is the structural purity of this compound validated in academic research?

Structural validation employs:

  • Spectroscopy : ¹H/¹³C NMR for functional group analysis and resonance assignments .
  • Chromatography : HPLC with UV detection to assess purity (>95% is standard) .
  • Elemental Analysis : Combustion analysis (C, H, N) to confirm empirical formulas .
    Crystallography (e.g., SHELXL ) may also resolve stereochemistry if single crystals are obtained.

Q. What preliminary assays are used to evaluate its biological activity?

  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, HCC) to determine IC₅₀ values .
  • Tubulin Polymerization Assays : Fluorescence-based methods using >99% pure tubulin to quantify microtubule destabilization .

Advanced Research Questions

Q. What molecular mechanisms underlie its anti-cancer activity?

The compound (or structural analogs like MBIC) disrupts microtubule dynamics by binding to tubulin’s colchicine site, inducing mitotic arrest . Apoptosis is triggered via:

  • ROS Generation : Measured using DCFH-DA fluorescence, leading to JNK activation and mitochondrial depolarization (JC-1 staining) .
  • Caspase-3 Activation : Confirmed via Western blotting and flow cytometry with Annexin V/PI staining .
  • Synergy Studies : Co-treatment with doxorubicin enhances efficacy by modulating miRNA expression (e.g., miR-34a) .

Q. How can computational methods optimize its pharmacokinetic profile?

  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding affinities to targets like EGFR or tubulin .
  • ADMET Prediction : SwissADME or ADMETLab evaluates logP (lipophilicity), CYP450 metabolism, and BBB permeability .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups at R₂) with activity .

Q. What strategies address contradictory data in tubulin polymerization assays?

Discrepancies may arise from:

  • Experimental Conditions : Buffer composition (e.g., GTP concentration) or temperature .
  • Protein Purity : Validate tubulin purity via SDS-PAGE and activity controls .
  • Data Normalization : Use paclitaxel (polymerization enhancer) and colchicine (inhibitor) as internal standards .

Methodological Considerations

Q. How to design dose-response studies for this compound?

  • Dose Range : Start with 0.1–100 µM, based on IC₅₀ from MTT assays .
  • Time Points : 24–72 hours to capture delayed apoptosis or mitotic arrest .
  • Controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin for cytotoxicity) .

Q. What advanced techniques confirm target engagement in cells?

  • Immunofluorescence : Staining α/β-tubulin to visualize microtubule disruption .
  • Pull-Down Assays : Biotinylated probes isolate drug-tubulin complexes, analyzed via Western blot .
  • Live-Cell Imaging : Track mitotic progression using GFP-tagged histone H2B .

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